(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile
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Overview
Description
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile is an organic compound with the molecular formula C6H9N3 It features a nitrile group attached to an imidazolidine ring, which is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile typically involves the reaction of 1-methylimidazolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazolidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazolidine ring can undergo substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the methyl group.
Scientific Research Applications
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1-ethylimidazolidin-2-ylidene)acetonitrile: Similar structure but with an ethyl group instead of a methyl group.
(2E)-2-(1-methylimidazolidin-2-ylidene)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile is unique due to its specific substitution pattern and the presence of both an imidazolidine ring and a nitrile group
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C6H9N3/c1-9-5-4-8-6(9)2-3-7/h2,8H,4-5H2,1H3/b6-2+ |
InChI Key |
BLKQRQGYNVGYIL-QHHAFSJGSA-N |
Isomeric SMILES |
CN\1CCN/C1=C\C#N |
Canonical SMILES |
CN1CCNC1=CC#N |
Origin of Product |
United States |
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